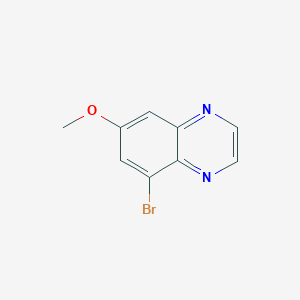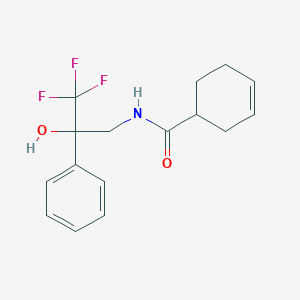
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide, also known as TTP488, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease. It belongs to the class of compounds known as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is an enzyme that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making it a promising target for the development of drugs for the treatment of neurodegenerative diseases like Alzheimer's.
Mécanisme D'action
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide works by inhibiting GSK-3, an enzyme that is involved in the phosphorylation of tau protein. Tau protein is a key component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. Inhibition of GSK-3 prevents the phosphorylation of tau protein, which in turn reduces the formation of neurofibrillary tangles and improves neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of Alzheimer's disease. These include:
- Reduction of beta-amyloid plaques in the brain
- Improvement of cognitive function
- Reduction of inflammation and oxidative stress in the brain
- Prevention of neuronal cell death
- Reduction of tau protein phosphorylation
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in terms of its neuroprotective effects. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the brain. Additionally, more research is needed to determine the optimal dosage and dosing regimen for this compound.
Orientations Futures
There are several future directions for research on N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide. These include:
- Further preclinical studies to determine the optimal dosage and dosing regimen for this compound
- Clinical trials to evaluate the safety and efficacy of this compound in humans with Alzheimer's disease
- Studies to investigate the potential use of this compound in the treatment of other neurodegenerative diseases
- Development of more potent and selective GSK-3 inhibitors based on the structure of this compound
In conclusion, this compound is a promising drug candidate for the treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of GSK-3, which has been shown to have neuroprotective effects in preclinical models of Alzheimer's disease. While there are some limitations to its use in lab experiments, further research is needed to determine its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide involves a multi-step process that starts with the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with cyclohexanone to form the corresponding cyclohexenone derivative. This is followed by a series of reactions involving the use of various reagents and catalysts to produce the final product, this compound.
Applications De Recherche Scientifique
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-enecarboxamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to have neuroprotective effects. In a study published in the Journal of Alzheimer's Disease, this compound was shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brains of transgenic mice with Alzheimer's disease. Another study published in the Journal of Neurochemistry showed that this compound reduced inflammation and oxidative stress in the brains of rats with traumatic brain injury.
Propriétés
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)15(22,13-9-5-2-6-10-13)11-20-14(21)12-7-3-1-4-8-12/h1-3,5-6,9-10,12,22H,4,7-8,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAXHJEPCJXKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
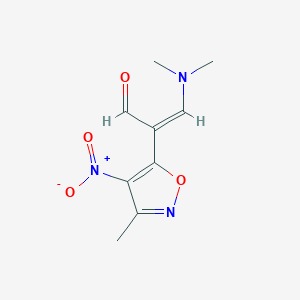
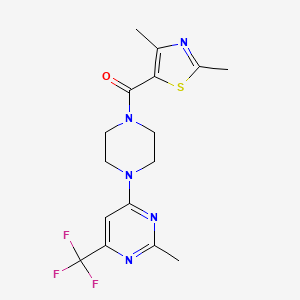
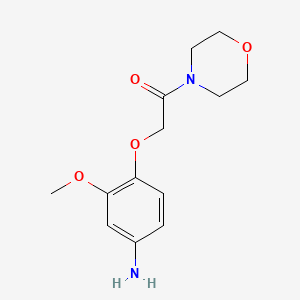


![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
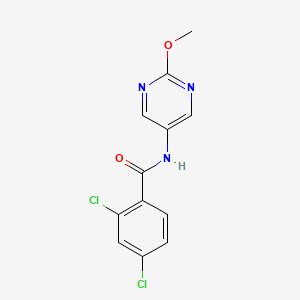
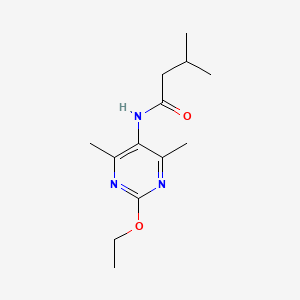

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)

![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)

